Cas no 162935-29-7 (Propyphenazone-d)

Propyphenazone-d is a deuterated analog of propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and antipyretic properties. The incorporation of deuterium atoms enhances the compound's metabolic stability, reducing the rate of hepatic degradation and prolonging its half-life. This isotopic labeling makes Propyphenazone-d particularly valuable in pharmacokinetic and metabolic studies, serving as an internal standard in mass spectrometry-based assays to improve accuracy and reproducibility. Its use facilitates precise quantification of propyphenazone in biological matrices, aiding research on drug metabolism and bioavailability. The compound is synthesized under stringent conditions to ensure high isotopic purity and chemical integrity, making it a reliable tool for analytical applications.
Propyphenazone-d structure
Propyphenazone-d structure
Product Name:Propyphenazone-d
CAS No:162935-29-7
MF:C14H18N2O
MW:233.324008464813
CID:110083
PubChem ID:102602335
Update Time:2025-09-22

Propyphenazone-d Chemical and Physical Properties

Names and Identifiers

    • 3H-Pyrazol-3-one,1,2-dihydro-5-methyl-1-(methyl-d3)-4-(1-methylethyl)-2-phenyl- (9CI)
    • Propyphenazone-d3 (2N-methyl-d3)
    • Propyphenazone-d3 (2N-methyl-d3)100µg
    • Propyphenazone-d3
    • PROPYPHENAZONE-D3 (2-N-METHYL-D3)
    • Propyphenazone-d
    • MS-23344
    • F91280
    • 162935-29-7
    • CS-0255671
    • 5-methyl-2-phenyl-4-propan-2-yl-1-(trideuteriomethyl)pyrazol-3-one
    • HY-A0273S
    • Propyphenazone-d3(2-N-methyl-d3)
    • Inchi: 1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3/i4D3
    • InChI Key: PXWLVJLKJGVOKE-GKOSEXJESA-N
    • SMILES: O=C1C(=C(C)N(C([2H])([2H])[2H])N1C1C=CC=CC=1)C(C)C

Computed Properties

  • Exact Mass: 233.161
  • Monoisotopic Mass: 233.161
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 23.6A^2

Propyphenazone-d Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P838381-5mg
Propyphenazone-d3 (2-N-methyl-d3)
162935-29-7
5mg
$ 276.00 2023-09-06
TRC
P838381-10mg
Propyphenazone-d3 (2-N-methyl-d3)
162935-29-7
10mg
$ 460.00 2023-09-06
MedChemExpress
HY-A0273S-1mg
Propyphenazone-d
162935-29-7 ≥99.0%
1mg
¥1700 2024-07-20

Propyphenazone-d Suppliers

Amadis Chemical Company Limited
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(CAS:162935-29-7)Propyphenazone-d
Order Number:A1013736
Stock Status:in Stock
Quantity:1mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:14
Price ($):213.0
Email:sales@amadischem.com

Additional information on Propyphenazone-d

Propyphenazone-d: A Comprehensive Overview of Its Chemical Profile and Recent Research Applications

Propyphenazone-d, a derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID), Propyphenazone, is a compound with the CAS number 162935-29-7. This introduction provides a detailed exploration of its chemical properties, pharmacological significance, and recent advancements in research applications.

The molecular structure of Propyphenazone-d features a phenyl ring substituted with an amino group and a propyl chain, which contributes to its unique pharmacological profile. As an NSAID, it exerts its therapeutic effects primarily by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation, pain, and fever. The 'd' suffix in its name suggests a specific stereochemical configuration, which may influence its metabolic pathways and biological activity.

Recent studies have highlighted the potential of Propyphenazone-d in modulating inflammatory responses. Research published in peer-reviewed journals has demonstrated its efficacy in reducing inflammation in animal models of arthritis and other inflammatory conditions. The compound's ability to selectively inhibit COX-2 over COX-1 has been a focal point of interest, as it may offer a more favorable safety profile compared to traditional NSAIDs like ibuprofen or naproxen.

In addition to its anti-inflammatory properties, Propyphenazone-d has shown promise in preclinical studies for its potential role in pain management. Its mechanism of action involves not only the inhibition of prostaglandin synthesis but also potential interactions with other pain-signaling pathways. This dual mechanism makes it a promising candidate for treating chronic pain conditions where traditional analgesics may be insufficient or cause adverse effects.

The synthesis and characterization of Propyphenazone-d have been refined through advanced chemical methodologies. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been employed to ensure high purity and structural integrity. These methods are crucial for pharmaceutical development, as they guarantee that the final product meets stringent quality standards required for clinical use.

One of the most intriguing aspects of Propyphenazone-d is its potential application in drug development. Researchers are exploring its use as a lead compound for designing novel therapeutics with improved efficacy and reduced side effects. The stereochemical specificity of Propyphenazone-d makes it an attractive scaffold for structure-activity relationship (SAR) studies, which aim to optimize drug candidates by modifying specific molecular features.

Recent clinical trials have begun to evaluate the safety and efficacy of Propyphenazone-d in human subjects. These trials are designed to assess various dosing regimens and to monitor for any adverse effects that might not be apparent in preclinical studies. The results from these trials will provide critical insights into the compound's potential as a therapeutic agent and will help determine its place in the treatment of inflammatory and pain-related disorders.

The pharmacokinetic profile of Propyphenazone-d is another area of active investigation. Studies have shown that it exhibits moderate oral bioavailability and undergoes extensive metabolism in the liver before being excreted via bile and urine. Understanding these metabolic pathways is essential for optimizing dosing strategies and minimizing potential drug-drug interactions.

Environmental considerations also play a role in the development and use of Propyphenazone-d. Research into its biodegradability and ecological impact is ongoing, with efforts to ensure that its production and disposal do not pose significant environmental risks. Sustainable practices in pharmaceutical manufacturing are increasingly important as the demand for effective therapeutics grows worldwide.

In conclusion, Propyphenazone-d represents a significant advancement in the field of NSAID therapy. Its unique chemical properties, combined with recent findings from clinical and preclinical research, position it as a promising candidate for treating inflammatory and pain-related conditions. As further studies continue to uncover its full therapeutic potential, Propyphenazone-d is poised to make meaningful contributions to modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:162935-29-7)Propyphenazone-d
A1013736
Purity:99%
Quantity:1mg
Price ($):213.0
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